Cas no 197079-02-0 (1-Methyl-1H-pyrazole-5-carbohydrazide)

1-Methyl-1H-pyrazole-5-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-1H-pyrazole-5-carbohydrazide
- 1H-Pyrazole-5-carboxylicacid, 1-methyl-, hydrazide
- 1-methylpyrazole-5-carbohydrazide
- AC1ODTHJ
- CTK0H1551
- MolPort-000-161-662
- SBB021091
- SureCN7899244
- 2-methylpyrazole-3-carbohydrazide
- 2-methyl-3-pyrazolecarbohydrazide
- 1-methyl-1H-pyrazole-5-carbohydrazide(SALTDATA: FREE)
- 1H-Pyrazole-5-carboxylicacid,1-methyl-,hydrazide(9CI)
- AKOS000305736
- EN300-228856
- 2-Methyl-2H-pyrazole-3-carboxylic acid hydrazide
- MFCD00463985
- SB86392
- 2-methyl-2 h-pyrazole-3-carboxylic acid hydrazide
- CS-0300550
- 197079-02-0
- DTXSID30427261
- SCHEMBL7899244
- FT-0715465
- SY362616
- DA-08603
- BBL014362
- STK299437
- ALBB-002737
- G67683
-
- MDL: MFCD00463985
- インチ: InChI=1S/C5H8N4O/c1-9-4(2-3-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10)
- InChIKey: VLWFAOHNVSOWJK-UHFFFAOYSA-N
- ほほえんだ: CN1C(=CC=N1)C(=O)NN
計算された属性
- せいみつぶんしりょう: 140.07
- どういたいしつりょう: 140.07
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9A^2
- 疎水性パラメータ計算基準値(XlogP): -0.9
1-Methyl-1H-pyrazole-5-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228856-0.25g |
1-methyl-1H-pyrazole-5-carbohydrazide |
197079-02-0 | 95% | 0.25g |
$447.0 | 2024-06-20 | |
Enamine | EN300-228856-0.1g |
1-methyl-1H-pyrazole-5-carbohydrazide |
197079-02-0 | 95% | 0.1g |
$427.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371220-250mg |
1-Methyl-1h-pyrazole-5-carbohydrazide |
197079-02-0 | 95+% | 250mg |
¥1512 | 2023-04-15 | |
Chemenu | CM114351-1g |
1-methyl-1H-pyrazole-5-carbohydrazide |
197079-02-0 | 95% | 1g |
$210 | 2023-02-17 | |
Fluorochem | 026672-1g |
2-Methyl-2 H -pyrazole-3-carboxylic acid hydrazide |
197079-02-0 | 95% | 1g |
£210.00 | 2022-03-01 | |
Enamine | EN300-228856-1g |
1-methyl-1H-pyrazole-5-carbohydrazide |
197079-02-0 | 1g |
$485.0 | 2023-09-15 | ||
Enamine | EN300-228856-5g |
1-methyl-1H-pyrazole-5-carbohydrazide |
197079-02-0 | 5g |
$1406.0 | 2023-09-15 | ||
Ambeed | A274961-250mg |
1-Methyl-1H-pyrazole-5-carbohydrazide |
197079-02-0 | 95+% | 250mg |
$77.0 | 2025-03-04 | |
abcr | AB265857-500 mg |
1-Methyl-1H-pyrazole-5-carbohydrazide, 95%; . |
197079-02-0 | 95% | 500MG |
€209.50 | 2022-03-25 | |
abcr | AB265857-10 g |
1-Methyl-1H-pyrazole-5-carbohydrazide, 95%; . |
197079-02-0 | 95% | 10g |
€819.00 | 2022-03-25 |
1-Methyl-1H-pyrazole-5-carbohydrazide 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
1-Methyl-1H-pyrazole-5-carbohydrazideに関する追加情報
Comprehensive Overview of 1-Methyl-1H-pyrazole-5-carbohydrazide (CAS No. 197079-02-0): Properties, Applications, and Research Insights
1-Methyl-1H-pyrazole-5-carbohydrazide (CAS No. 197079-02-0) is a specialized organic compound belonging to the pyrazole derivative family. Its molecular structure features a carbohydrazide functional group attached to a 1-methylpyrazole core, making it a versatile intermediate in pharmaceutical and agrochemical research. The compound's unique heterocyclic framework and hydrazide moiety have garnered significant attention in recent years, particularly in the development of novel bioactive molecules.
In the context of current research trends, 1-Methyl-1H-pyrazole-5-carbohydrazide is frequently explored for its potential in drug discovery and medicinal chemistry. Scientists are investigating its role as a building block for kinase inhibitors, which are pivotal in targeting cancer and inflammatory diseases. The compound's structural adaptability allows for modifications that enhance binding affinity and selectivity, addressing common challenges in small-molecule therapeutics.
From a synthetic chemistry perspective, CAS No. 197079-02-0 serves as a valuable precursor for constructing N-heterocyclic scaffolds. Its reactive hydrazide group enables condensation reactions with aldehydes or ketones, facilitating the synthesis of pyrazole-based hydrazones. These derivatives are increasingly studied for their antioxidant and antimicrobial properties, aligning with global efforts to combat antibiotic resistance—a topic dominating scientific discourse and public health priorities.
The compound's physicochemical properties further underscore its utility. With a molecular formula of C5H8N4O and a molar mass of 140.14 g/mol, 1-Methyl-1H-pyrazole-5-carbohydrazide exhibits moderate solubility in polar solvents like DMSO and methanol, which is critical for high-throughput screening applications. Researchers emphasize its stability under ambient conditions, though storage recommendations typically suggest cool, dry environments to prevent hydrolysis of the hydrazide group.
Industry professionals and academic researchers frequently search for "synthesis methods for 1-Methyl-1H-pyrazole-5-carbohydrazide" or "biological activity of pyrazole carbohydrazides," reflecting growing interest in its practical applications. Recent patents highlight its incorporation into crop protection agents, where its chelation properties help mitigate metal toxicity in plants—an emerging solution for sustainable agriculture amidst climate change challenges.
Quality control protocols for CAS No. 197079-02-0 emphasize HPLC purity analysis and spectroscopic characterization (IR, NMR, MS). These procedures ensure batch-to-batch consistency, particularly when the compound is used in preclinical studies. The demand for high-purity pyrazole derivatives has surged with advancements in combinatorial chemistry, where precise molecular structures are paramount for structure-activity relationship (SAR) analyses.
Environmental and safety assessments of 1-Methyl-1H-pyrazole-5-carbohydrazide indicate low ecotoxicity, positioning it favorably compared to traditional heterocyclic compounds containing heavy metals. This aligns with the green chemistry movement and regulatory shifts toward benign-by-design molecules—a key consideration for manufacturers responding to REACH regulations and similar frameworks.
Future research directions may explore its coordination chemistry with transition metals for catalytic applications, or its potential in supramolecular assemblies for material science. As computational drug design tools become more sophisticated, in silico studies of this compound's pharmacophore features could unlock new therapeutic avenues, particularly in neurological disorders where pyrazole motifs show promise.
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